

# Application Notes and Protocols for C12-113 in In Vivo mRNA Delivery

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**C12-113** is a proprietary, ionizable lipidoid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its unique chemical structure is engineered for high encapsulation efficiency, potent transfection, and a favorable safety profile. These characteristics make **C12-113** a compelling candidate for a range of therapeutic and research applications, including vaccine development, protein replacement therapies, and gene editing.

This document provides detailed application notes and experimental protocols for the utilization of **C12-113** in the formulation of mRNA-LNP complexes for in vivo applications. The protocols outlined herein are based on established methodologies for LNP formulation and characterization, with specific parameters adapted for **C12-113** based on available data and research on structurally similar lipidoids.

### **Data Presentation**

# Table 1: Physicochemical Characteristics of C12-113 LNPs



Parameter	Typical Value	Method of Analysis
Size (Hydrodynamic Diameter)	80 - 120 nm	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.2	Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH)	Near-neutral to slightly negative	Laser Doppler Velocimetry
mRNA Encapsulation Efficiency	> 90%	RiboGreen Assay

**Table 2: In Vivo Performance of C12-113 LNPs** 

(Luciferase mRNA model in mice)

Parameter	Route of Administration	Typical Outcome	Method of Analysis
Primary Organ of Expression	Intravenous (IV)	Liver	In Vivo Imaging System (IVIS)
Primary Site of Expression	Intramuscular (IM)	Muscle at the site of injection	In Vivo Imaging System (IVIS)
Secondary Organ of Expression (IM)	Liver, Spleen	In Vivo Imaging System (IVIS)	
Peak Luciferase Expression	IV	6 hours post-injection	In Vivo Imaging System (IVIS)
Peak Luciferase Expression	IM	6 - 24 hours post- injection	In Vivo Imaging System (IVIS)
Hepatotoxicity Marker (ALT/AST)	IV (therapeutic dose)	No significant elevation	Serum Chemistry Analysis

Note: The data presented above are representative values and may vary depending on the specific mRNA cargo, formulation parameters, and animal model used.



## **Experimental Protocols**

# Protocol 1: Formulation of C12-113 Lipid Nanoparticles for mRNA Delivery

This protocol describes the formulation of **C12-113** LNPs encapsulating mRNA using a microfluidic mixing method. This technique allows for rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.

#### Materials:

- C12-113 (in ethanol)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
- Cholesterol (in ethanol)
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
- mRNA (e.g., encoding luciferase) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- · Ethanol, molecular biology grade
- Nuclease-free water
- Phosphate-buffered saline (PBS), pH 7.4
- Microfluidic mixing device (e.g., NanoAssemblr®)
- Dialysis cassettes (10 kDa MWCO)
- Sterile, nuclease-free tubes and syringes

#### Procedure:

Preparation of Lipid Stock Solutions:



- Prepare individual stock solutions of C12-113, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations.
- Vortex or sonicate briefly to ensure complete dissolution.
- Preparation of the Lipid Mixture (Organic Phase):
  - In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (C12-113:DSPC:Cholesterol:DMG-PEG 2000).
  - Vortex the lipid mixture gently to ensure homogeneity.
- Preparation of the mRNA Solution (Aqueous Phase):
  - Dilute the mRNA stock to the desired concentration in the acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). The final concentration will depend on the desired mRNA-to-lipid ratio. A common starting point is a weight ratio of 1:10 (mRNA:C12-113).
- Microfluidic Mixing:
  - Set up the microfluidic mixing device according to the manufacturer's instructions.
  - Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
  - Set the flow rate ratio to 3:1 (aqueous:organic).
  - Initiate the mixing process. The rapid mixing of the two phases will induce the selfassembly of the LNPs.
- Purification and Buffer Exchange:
  - Collect the resulting LNP suspension.
  - To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.
  - Perform dialysis overnight at 4°C with at least two buffer changes.



- Sterilization and Storage:
  - Recover the purified LNP suspension from the dialysis cassette.
  - Sterilize the LNP formulation by passing it through a 0.22 μm sterile filter.
  - Store the final C12-113 LNP-mRNA formulation at 4°C for short-term use (up to one week) or at -80°C for long-term storage.

### Protocol 2: Characterization of C12-113 LNPs

- 1. Size and Polydispersity Index (PDI) Measurement:
- Dilute a small aliquot of the LNP suspension in PBS.
- Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.
- Acceptable criteria are typically a size between 80-120 nm and a PDI below 0.2.
- 2. Zeta Potential Measurement:
- Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
- Measure the zeta potential using a laser Doppler velocimetry instrument.
- At neutral pH, the zeta potential should be near-neutral or slightly negative.
- 3. mRNA Encapsulation Efficiency:
- Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.
- Measure the fluorescence of the LNP sample before and after the addition of a detergent (e.g., 0.5% Triton X-100) that disrupts the LNPs.
- The encapsulation efficiency is calculated as: ((Fluorescence\_after\_lysis -Fluorescence\_before\_lysis) / Fluorescence\_after\_lysis) \* 100%.
- A high encapsulation efficiency (>90%) is expected.



## **Protocol 3: In Vivo Luciferase Expression in Mice**

This protocol describes the assessment of **C12-113** LNP-mediated mRNA delivery in vivo using a luciferase reporter gene in mice.

#### Materials:

- C12-113 LNPs encapsulating luciferase mRNA (formulated as per Protocol 1)
- BALB/c mice (6-8 weeks old)
- D-luciferin substrate
- In Vivo Imaging System (IVIS) or similar bioluminescence imaging system
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)

#### Procedure:

- Animal Preparation:
  - Acclimatize the mice for at least one week before the experiment.
  - House the animals in a controlled environment with access to food and water ad libitum.
- Administration of C12-113 LNPs:
  - Intravenous (IV) Injection: For systemic delivery, administer the C12-113 LNP-mRNA formulation via tail vein injection. A typical dose is 0.1 - 1.0 mg/kg of mRNA.
  - Intramuscular (IM) Injection: For localized delivery, inject the formulation into the tibialis anterior muscle. A typical dose is 5 - 20 μg of mRNA per mouse.
- Bioluminescence Imaging:
  - At desired time points (e.g., 2, 6, 24, 48, and 72 hours post-injection), anesthetize the mice using isoflurane.



- Administer D-luciferin (typically 150 mg/kg) via intraperitoneal injection.
- Wait for 10-15 minutes for the substrate to distribute.
- Place the anesthetized mouse in the IVIS imaging chamber.
- Acquire bioluminescence images. The exposure time will depend on the signal intensity.
- Quantify the bioluminescence signal (in photons/second) in the regions of interest (e.g., whole body, liver, injection site).
- Ex Vivo Organ Imaging (Optional):
  - At the final time point, euthanize the mice.
  - Dissect key organs (liver, spleen, lungs, heart, kidneys, and muscle from the injection site).
  - Arrange the organs in a petri dish and add fresh D-luciferin solution.
  - Image the organs using the IVIS to determine the biodistribution of luciferase expression.

## **Protocol 4: Assessment of In Vivo Toxicity**

This protocol provides a basic framework for evaluating the potential toxicity of **C12-113** LNP-mRNA formulations in mice.

#### Materials:

- C12-113 LNP-mRNA formulation
- Control group (e.g., PBS-injected mice)
- Blood collection tubes (e.g., serum separator tubes)
- Centrifuge
- Serum chemistry analyzer



- Formalin (10% neutral buffered)
- Histology processing equipment and reagents

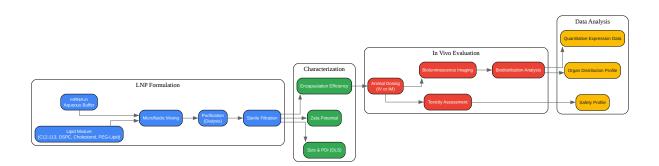
#### Procedure:

- Animal Dosing and Observation:
  - Administer the C12-113 LNP-mRNA formulation to one group of mice and PBS to a control group.
  - Monitor the animals for any signs of adverse effects, such as changes in weight, behavior, or activity levels, over a period of 24-72 hours.
- Blood Collection and Serum Analysis:
  - At a predetermined time point (e.g., 24 hours post-injection), collect blood from the mice via cardiac puncture or another appropriate method.
  - Allow the blood to clot and then centrifuge to separate the serum.
  - Analyze the serum for markers of liver toxicity, primarily alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
  - Compare the levels of these enzymes between the treated and control groups.
- Histopathological Analysis:
  - Following blood collection, euthanize the mice and perform a necropsy.
  - Collect major organs (liver, spleen, lungs, kidneys, heart) and fix them in 10% neutral buffered formalin.
  - Process the tissues for histology, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
  - A qualified pathologist should examine the tissue sections for any signs of cellular damage, inflammation, or other pathological changes.

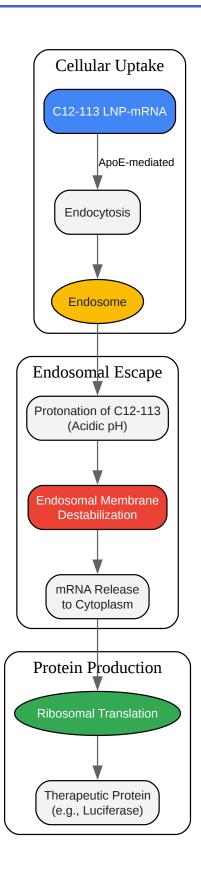


# **Mandatory Visualizations**









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#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com